Home > Products > Screening Compounds P9885 > 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine - 35808-54-9

2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

Catalog Number: EVT-3398792
CAS Number: 35808-54-9
Molecular Formula: C9H13N3
Molecular Weight: 163.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine Amine Derivatives

Compound Description: This group encompasses a series of six newly synthesized donor-acceptor (D-A) type molecules featuring a 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine core modified with various amine donors. These derivatives exhibit blue-orange light emission and possess promising opto-electrochemical properties for organic electronics applications. []

Relevance: These compounds share the core pyrido[2,3-b]pyrazine scaffold with 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine. The study highlights how modifications with donor and acceptor groups can influence the photophysical and electrochemical properties of pyrido[2,3-b]pyrazine derivatives. []

Pyrido[2,3-b]pyrazine-based Donor-Acceptor-Donor (D-A-D) Molecules

Compound Description: This family of molecules features a central pyrido[2,3-b]pyrazine acceptor flanked by two donor amine groups. These D-A-D molecules exhibit tunable opto-electrochemical properties, with emissions ranging from blue to red. []

Relevance: Similar to 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, these compounds utilize the pyrido[2,3-b]pyrazine core. The research demonstrates how the electronic nature of substituents can significantly impact the emission color and electrochemical behavior of these derivatives. []

Dihydrophenazasiline-Pyrido[2,3-b]pyrazine Dyads

Compound Description: These compounds consist of a dihydrophenazasiline donor unit directly linked to a pyrido[2,3-b]pyrazine acceptor unit. The twisted D-A structure facilitates thermally activated delayed fluorescence (TADF), making them suitable as emitters in organic light-emitting diodes (OLEDs). []

Relevance: These molecules highlight the potential of incorporating the pyrido[2,3-b]pyrazine moiety, also present in 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, into TADF emitters for OLED applications. The research demonstrates the importance of D-A interactions and molecular architecture in achieving desired photophysical properties. []

2-Aryl-pyrido[2,3-b]pyrazines

Compound Description: This series involves pyrido[2,3-b]pyrazine derivatives substituted with an aryl group at the 2-position. The compounds were synthesized via a novel electrophilic activation/cyclization reaction involving 2H-azirines and 3-amino-2-fluoropyridines. []

Relevance: This group of compounds shares the fundamental pyrido[2,3-b]pyrazine core structure with 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, emphasizing the diverse synthetic approaches available for modifying the pyrido[2,3-b]pyrazine scaffold. []

Pyrido[2,3-b]pyrazine-N-oxides

Compound Description: These compounds are derivatives of pyrido[2,3-b]pyrazine containing an N-oxide group on the pyrazine ring. The study focuses on analyzing the 1H and 13C NMR spectral data of these compounds. []

Relevance: Despite the N-oxide modification, these compounds are fundamentally related to 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine by the shared pyrido[2,3-b]pyrazine framework. []

3,6,11-triAC-BPQ and 3,6,12-triAC-BPQ

Compound Description: These two isomers feature a dibenzo[f,h]pyrido[2,3-b]quinoxaline (BPQ) acceptor core with three 9,9-dimethyl-9,10-dihydroacridine (Ac) donors attached at different positions. They exhibit orange-red TADF emission, demonstrating the potential of BPQ-based materials for high-efficiency OLEDs. []

Relevance: Though structurally distinct from 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine, these compounds highlight how expanding the pyrido[2,3-b]pyrazine core into a larger fused aromatic system can influence its electronic properties and lead to desirable TADF characteristics. []

Overview

2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is a heterocyclic compound characterized by a fused pyridine and pyrazine ring system. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure of this compound allows for various substitutions, influencing its reactivity and interactions with biological targets.

Source

The compound is cataloged under several databases and chemical repositories, including BenchChem and PubChem, where detailed information about its synthesis, properties, and applications can be found .

Classification

This compound belongs to the class of heterocyclic compounds, specifically pyrido-pyrazines. Heterocycles are cyclic compounds that contain atoms of at least two different elements as members of their rings. In this case, the presence of nitrogen atoms in both the pyridine and pyrazine rings classifies it as a nitrogen-containing heterocycle.

Synthesis Analysis

Methods

The synthesis of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine typically involves multi-step reactions starting from simpler precursors. One common method includes the condensation of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditions.

Technical Details

  1. Reagents: Common reagents include 2,3-diaminopyridine and diketones such as 2,3-butanedione.
  2. Conditions: The reaction is usually performed in a solvent like acetic acid at elevated temperatures to facilitate cyclization.
  3. Yield: The yield can vary based on reaction conditions but typically ranges from moderate to high (around 70-90%) depending on purification methods used post-synthesis .
Molecular Structure Analysis

Structure

The molecular formula of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is C8H10N4C_8H_{10}N_4. The structure consists of a six-membered pyridine ring fused with a five-membered pyrazine ring.

Data

Chemical Reactions Analysis

Reactions

2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine can undergo various chemical transformations:

  1. Oxidation: Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  2. Reduction: Reduction reactions can yield dihydro derivatives using reducing agents such as lithium aluminum hydride.
  3. Substitution Reactions: Electrophilic substitutions at the methyl groups or nitrogen atoms can introduce new functional groups .

Technical Details

  • Common Reagents: Hydrogen peroxide for oxidation; lithium aluminum hydride for reduction; halogens for substitution.
  • Conditions: These reactions typically require controlled temperatures and may be performed under inert atmospheres to prevent oxidation.
Mechanism of Action

Process

The biological activity of 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine is thought to involve interactions with specific enzymes or receptors within biological systems.

Data

Research indicates that this compound may act as an enzyme inhibitor or receptor modulator. For instance:

  • It has been studied for its potential effects on kinases involved in cell signaling pathways.
  • The mechanism often involves binding to active sites of enzymes or competing with natural substrates .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water.

Chemical Properties

  • Stability: Relatively stable under standard conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with electrophiles due to the presence of nitrogen atoms which can participate in nucleophilic attacks .
Applications

Scientific Uses

2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine has several applications in scientific research:

  • Medicinal Chemistry: Investigated for potential therapeutic effects including anticancer and antimicrobial activities.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biochemical Research: Used to study enzyme interactions and cellular processes related to oxidative stress responses .

This compound's unique structural features make it valuable for various fields including pharmacology and materials science.

Introduction to Pyrido[2,3-b]pyrazine Scaffolds in Medicinal Chemistry

Nomenclature and Structural Classification of Pyrido-Pyrazine Heterocycles

Pyrido[2,3-b]pyrazine belongs to the bicyclic diazanaphthalene family, where a pyridine ring is fused with a pyrazine ring at the [2,3-b] positions. The systematic IUPAC name for the parent scaffold is pyrido[2,3-b]pyrazine, with the fully saturated variant designated as 1H,2H,3H,4H-pyrido[2,3-b]pyrazine. The specific derivative 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine indicates methyl groups at positions 2 and 3 of the reduced pyrazine ring and full saturation of the heterocyclic system [1] [8]. Structurally, this scaffold features:

  • Two nitrogen atoms: One pyridine-like (pKₐ ~5) and one pyrazine-like (pKₐ ~1.5)
  • Planar aromatic core: In oxidized forms, enabling π-stacking interactions
  • Saturation: The 1H,2H,3H,4H designation specifies reduction of the pyrazine ring, enhancing conformational flexibility and sp³ character at C2 and C3 [1] [5].

Table 1: Nomenclature and Atom Numbering of Pyrido[2,3-b]pyrazine Derivatives

Systematic NameCommon NameRing FusionKey Substituent Positions
Pyrido[2,3-b]pyrazine5-AzaquinoxalinePyridine [2,3] with pyrazineC2, C3, C7, C8
1H,2H,3H,4H-Pyrido[2,3-b]pyrazineTetrahydro-5-azaquinoxalineReduced pyrazine ringN4, C2, C3 (saturation sites)
2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine2,3-Dimethyltetrahydropyrido-pyrazineReduced with methyl groupsMethyls at C2/C3 of pyrazine ring [1] [8]

Historical Evolution of Pyrido[2,3-b]pyrazine Derivatives in Drug Discovery

Pyrido[2,3-b]pyrazines emerged as bioisosteres of pteridine and quinoxaline scaffolds in the 1980s, initially explored for antifolate activity. Significant milestones include:

  • Early 2000s: Identification as phosphodiesterase IV (PDE IV) inhibitors, reducing Tumor Necrosis Factor (TNF) production in inflammatory diseases [6].
  • 2010–2015: Development as EGFR tyrosine kinase inhibitors targeting erlotinib-resistant tumors, where the 7-bromo-2-methyl derivative demonstrated potent activity against squamous-cell carcinoma and glioblastoma [6].
  • 2012 Patent Boom: Filing of pyrido[3,4-b]pyrazine derivatives as SYK inhibitors for autoimmune disorders (WO2012123312A1), leveraging the core’s ability to occupy ATP-binding sites [8].
  • Recent Hybridization (2020s): Integration with thiazole (e.g., 3-(2-(2-phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one) to overcome drug resistance in breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Table 2: Evolution of Pyrido[2,3-b]pyrazine Derivatives in Drug Discovery

EraTherapeutic FocusKey DerivativesMechanistic Insights
1980s–1990sAntifolatesUnsubstituted coreDihydrofolate reductase inhibition
Early 2000sAnti-inflammatory agents7-Alkoxy derivativesPDE IV/TNF suppression
2010–2015Oncology (EGFR inhibitors)7-Bromo-2-methyl analogsErlotinib resistance overcoming
2015–PresentKinase inhibitors & hybridsThiazole/thioglycoside conjugatesCDK2/SYK inhibition; apoptosis induction [3] [6]

Role of Substituent Effects in Bioactivity Modulation (e.g., Methyl Group Positioning)

The bioactivity of pyrido[2,3-b]pyrazines is exquisitely sensitive to substituent positioning. Key findings include:

  • C2/C3 Methylation: Saturation and dimethylation at C2/C3 (as in 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine) enhance hydrophobicity (log P increase ≈0.8) and conformational flexibility, improving membrane permeability. This modification reduces planar rigidity, favoring interactions with hydrophobic kinase pockets (e.g., EGFR) [5] [8].
  • C7 Electronic Effects: Electronegative substituents (Br, Cl, COOH) boost cytotoxic potency. For example:
  • 7-Bromo-2-methyl derivatives exhibit 10-fold higher EGFR inhibition (IC₅₀ 0.24 μM) vs. unsubstituted analogs [6].
  • 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid serves as a versatile intermediate for amide couplings, enabling targeted delivery [5].
  • N4 Functionalization: Alkylation (e.g., propyl at N4) modulates steric bulk, affecting selectivity for SYK vs. CDK2 kinases. N4-propyl derivatives show >50-fold selectivity for SYK over tubulin polymerization pathways [4] [8].

Table 3: Impact of Substituents on Pyrido[2,3-b]pyrazine Bioactivity

Substituent PositionChemical ModificationBiological ConsequenceExample Compound
C2/C3Dimethylation + saturation↑ Log P by 0.8; ↑ kinase binding affinity2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
C7Bromination or carboxylation↑ EGFR inhibition (IC₅₀ <0.5 μM)7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
N4Propyl chain addition↑ SYK selectivity; ↓ tubulin interference2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
C2Methyl + oxyacetohydrazideApoptosis induction in HCT-116 cells (IC₅₀ 6 nM)N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide [5] [6] [8]

The 2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine scaffold thus serves as a versatile template where strategic substituent placement can “tune” molecules for specific therapeutic targets—from kinase inhibition to hybrid anticancer agents.

Comprehensive List of Compounds Mentioned

  • 2,3-Dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine
  • 7-Bromo-2-methylpyrido[2,3-b]pyrazin-3-ol
  • 3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
  • 2-Oxo-4-propyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine-7-carboxylic acid
  • N'-Arylidene-2-((7-bromo-2-methylpyrido[2,3-b]pyrazin-3-yl)oxy)acetohydrazide

Properties

CAS Number

35808-54-9

Product Name

2,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazine

IUPAC Name

2,3-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

InChI

InChI=1S/C9H13N3/c1-6-7(2)12-9-8(11-6)4-3-5-10-9/h3-7,11H,1-2H3,(H,10,12)

InChI Key

SMZWRKUMQQSCCM-UHFFFAOYSA-N

SMILES

CC1C(NC2=C(N1)C=CC=N2)C

Canonical SMILES

CC1C(NC2=C(N1)C=CC=N2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.